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molecular formula C7H6ClNO2 B1345685 2-Chloro-6-methylpyridine-4-carboxylic acid CAS No. 25462-85-5

2-Chloro-6-methylpyridine-4-carboxylic acid

Cat. No. B1345685
M. Wt: 171.58 g/mol
InChI Key: ZGZMEKHQIZSZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742115B2

Procedure details

2-chloro-6-methylisonicotinic acid (9 g), of aq ammonia (44 ml), of Cu(II)SO4 (0.9 g) and of sodium sulphide (0.32 g) are added to an autoclave and heated to 155° C. overnight. The crude product is suspended in water to yield 2-amino-6-methylisonicotinic acid (3.6 g). HPLC: Rt=0.37 min (method D)
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II)SO4
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[N:10]=1)[C:5]([OH:7])=[O:6].[NH3:12].[S-2].[Na+].[Na+]>O>[NH2:12][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[N:10]=1)[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)C
Name
Quantity
44 mL
Type
reactant
Smiles
N
Name
Cu(II)SO4
Quantity
0.9 g
Type
reactant
Smiles
Name
Quantity
0.32 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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